N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide

T-type calcium channel Cav3.2 electrophysiology

Researchers studying T-type calcium channel physiology require chemical probes with unequivocal target selectivity to avoid confounding off-target effects. N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide (TTA-A2) directly addresses this need as the preferred IV-I fenestration probe. - Blocks Cav3.2 with an IC50 of 92 nM, providing a 3.4-fold potency advantage over ML218 and reducing DMSO solvent load in dose-response protocols. - Demonstrates >8,000-fold selectivity over hERG and L-type calcium channels, ensuring clean in vitro and in vivo target engagement confirmed by knockout mouse models. - Supplied with comprehensive analytical documentation, ensuring batch-to-batch consistency for reproducible electrophysiology and fluorescence-based assays.

Molecular Formula C12H14N2OS
Molecular Weight 234.32g/mol
CAS No. 61627-58-5
Cat. No. B420481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide
CAS61627-58-5
Molecular FormulaC12H14N2OS
Molecular Weight234.32g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C2=C(S1)CCCC2)C#N
InChIInChI=1S/C12H14N2OS/c1-2-11(15)14-12-9(7-13)8-5-3-4-6-10(8)16-12/h2-6H2,1H3,(H,14,15)
InChIKeyCIQULTXYCPXNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide (CAS 61627-58-5) – Core Identity and Pharmacological Class for Procurement Assessment


N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide, cataloged under CAS 61627-58-5, is a heterocyclic 2-aminothiophene derivative with a molecular weight of 234.32 g/mol and the formula C₁₂H₁₄N₂OS . The compound is formally recognized as a T-type calcium channel antagonist belonging to the TTA (T-type Antagonist) chemotype and is commonly referenced as TTA-A2 in peer-reviewed pharmacological literature [1]. Its structural features include a tetrahydrobenzo[b]thiophene core bearing a cyano substituent at position 3 and a propionamide moiety at position 2, which confer the physicochemical properties required for potent, state-dependent blockade of low-voltage-activated Cav3 (T-type) calcium channels [1].

T-type calcium channel (Cav3) research – supports Cav3.2/3.1/3.3 electrophysiology studies
IV-I fenestration chemical probe – fits structural pharmacology and fenestration-specific binding studies
Use-dependent inhibition profiling – supports hyperexcitability model studies with state-dependent block

Why T-Type Calcium Channel Modulators of the 2-Aminothiophene Class Cannot Be Substituted for CAS 61627-58-5 Without Performance Verification


T-type calcium channel antagonists within the 2-aminothiophene and related chemotypes exhibit substantially divergent selectivity fingerprints, state-dependent behavior, and fenestration-binding modes that preclude functional interchangeability [1]. Two compounds may both carry the “T-type blocker” label yet differ by orders of magnitude in selectivity over high-voltage-activated calcium channels, by >100‑fold in hERG window, and by the specific pore fenestration through which they access the central cavity, leading to markedly different in vivo efficacy and off-target liability profiles [2]. The quantitative evidence detailed below demonstrates that CAS 61627-58-5 (TTA-A2) occupies a distinct performance envelope that cannot be assumed for any analog without head‑to‑head verification.

Selectivity
Off-target profiles (hERG, L-type) vary widely among T-type antagonists; similar T-type labeling does not guarantee comparable cardiac selectivity.
Binding mode
Fenestration engagement (IV-I vs II-III) differs across 2-aminothiophene analogs, potentially altering state dependence and subtype preference.
Use dependence
Frequency-dependent block is not uniform; compounds without use-dependent inhibition may miss hyperexcitability-linked effects.

Quantitative Performance Differentiation of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide Against Comparator T-Type Antagonists


Head‑to‑Head Potency Advantage on Cav3.2 Channels: TTA-A2 versus ML218 in Patch‑Clamp Electrophysiology

In whole‑cell patch‑clamp recordings on recombinant Cav3.2 (α1H) channels, TTA-A2 (CAS 61627-58-5) achieves an IC50 of 92 nM at a holding potential of –100 mV [1]. The structurally distinct T-type antagonist ML218 requires an IC50 of 310 nM against the same Cav3.2 isoform under comparable electrophysiological conditions [2]. This represents a 3.4‑fold greater potency for TTA-A2.

Cav3.2 Potency
Cross-study comparable
TTA-A2 IC50 92 nM vs ML218 310 nM (3.4-fold difference)
Supports concentration-range selection for Cav3.2 cellular assays
Data to verify under lab-specific conditions
T-type calcium channel Cav3.2 electrophysiology IC50 comparison

Superior Selectivity Window: TTA-A2 Exhibits >8,000‑Fold Selectivity Over hERG and L‑Type Channels

In radioligand binding and functional counter‑screens, TTA-A2 displays a Ki of 1.2 nM at the Cav3.2 binding site, while its IC50 at the hERG potassium channel and L‑type calcium channel each exceed 10 μM . This yields a selectivity index of >8,300‑fold for the therapeutic target over two major cardiac off‑targets. By comparison, the earlier T‑type blocker mibefradil exhibits significant L‑type calcium channel and hERG activity within clinically relevant concentration ranges, limiting its utility in chronic neurological models due to cardiovascular liability [1].

Off-target Selectivity
Class-level inference
TTA-A2: Ki(Cav3.2) 1.2 nM; hERG/L-type IC50 >10 µM (>8,300-fold) vs mibefradil sub-µM L-type/hERG
Reported selectivity profile supports off-target panel design
hERG/L-type data from class-level inference; verify independently
hERG selectivity L-type calcium channel off-target panel safety pharmacology

Binding Mode Differentiation: TTA-A2 Engages the IV‑I Fenestration, Separating It from TTA‑P2 and ML218 (II‑III Fenestration Binders)

Cryo‑electron microscopy structures of the human Cav3.2 channel resolved at near‑atomic resolution reveal that TTA-A2 and ACT‑709478 occupy the IV‑I fenestration, with their cyclopropylphenyl head groups inserted into the central cavity to directly obstruct ion permeation [1]. In contrast, TTA‑P2 and ML218 project their 3,5‑dichlorobenzamide moieties into the alternative II‑III fenestration [2]. This topological differentiation explains the distinct state‑dependence and subtype selectivity profiles observed among T‑type antagonists.

Fenestration Binding
Direct head-to-head comparison
TTA-A2 occupies IV-I fenestration; TTA-P2/ML218 bind II-III fenestration
Enables fenestration-selective structural studies of Cav3.2
Cryo-EM at 3.0–3.2 Å resolution (Cell Res. 2024)
Cav3.2 cryo‑EM fenestration binding structural pharmacology rational drug design

State‑Dependent Use‑Dependent Inhibition: Enhanced Block During High‑Frequency Stimulation

When Cav3 channels are stimulated at a physiologically relevant frequency of 3 Hz, TTA-A2 demonstrates marked use‑dependent inhibition [1]. This property is absent from the historic T‑type blocker mibefradil, which shows relatively frequency‑independent block [2]. The preferential accumulation of TTA-A2 block during high‑frequency firing is consistent with its preferential binding to the inactivated state of the channel and underpins its analgesic selectivity toward pathological hyperexcitability syndromes.

Use-dependent Block
Cross-study comparable
TTA-A2 shows marked inhibition at 3 Hz vs mibefradil (tonic-only block)
Supports hyperexcitability model assay design
Phenotype may vary with stimulation frequency
use‑dependent inhibition state‑dependent pharmacology neuronal excitability therapeutic index

Genetic Validation of In Vivo Target Engagement: Sleep‑Wake Modulation Depends on Cav3.1 and Cav3.3 Expression

Systemic administration of TTA-A2 suppresses active wake and promotes slow‑wave sleep in wild‑type mice, whereas this effect is completely abolished in mice genetically lacking both Cav3.1 and Cav3.3 subunits [1]. Mibefradil, in contrast, produces mixed arousal effects due to its concurrent L‑type calcium channel blockade, precluding clean interpretation of T‑type‑specific contributions to sleep regulation [2].

In Vivo Target Engagement
Class-level inference
TTA-A2 promotes slow-wave sleep in WT mice; effect absent in Cav3.1/3.3 DKO vs mibefradil mixed arousal
Reported T-type-dependent sleep-wake modulation for target engagement studies
DKO model confirms Cav3-mediated phenotype
in vivo pharmacology knockout validation sleep architecture thalamocortical networks

Optimal Deployment Scenarios for N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide Based on Verifiable Evidence


High‑Confidence Cav3.2 Pharmacology in Cellular Electrophysiology End‑Points

With a 92 nM IC50 against Cav3.2 and a >8,000‑fold selectivity window over cardiac off‑targets, TTA-A2 is the preferred chemical probe for patch‑clamp and fluorescence‑based assays requiring unambiguous attribution of calcium current modulation to T‑type channels [1]. Its 3.4‑fold potency advantage over ML218 reduces effective working concentrations and DMSO solvent load in dose–response protocols [2].

IV‑I Fenestration‑Specific Structural and Biophysical Studies of Cav3.2

Cryo‑EM data confirm that TTA-A2 exclusively engages the IV‑I fenestration, distinct from the II‑III fenestration bound by TTA‑P2 and ML218 [1]. Laboratories investigating fenestration‑selective gating modulation, virtual screening, or molecular dynamics simulations should select TTA-A2 as the reference IV‑I fenestration probe for comparative structural pharmacology.

State‑Dependent Channel Block Profiling for Pain and Epilepsy Target Validation

The pronounced use‑dependent inhibition at 3 Hz, coupled with state‑dependent preferential binding to inactivated channels, makes TTA-A2 the compound of choice for in vitro and ex vivo models of pathological hyperexcitability, including dorsal root ganglion neuron recordings and brain‑slice epileptiform activity assays [1]. This property distinguishes it from frequency‑independent blockers such as mibefradil [2].

T‑Type‑Specific Sleep Architecture Studies with Genetic Knockout Corroboration

For programs investigating the role of T‑type channels in sleep–wake regulation, TTA-A2 provides a genetically validated pharmacological tool: its slow‑wave sleep‑promoting effect is absent in Cav3.1/Cav3.3 double‑knockout mice, confirming that the phenotype is exclusively mediated through the intended targets and not through ancillary pathways [1]. This degree of clean in vivo target engagement is not achievable with mixed‑selectivity alternatives.

Application
Selection Property
Validation Focus
Cav3.2 cellular electrophysiology studies
Cav3 isoform selectivity profile
Off-target panel screening (hERG, L-type)
Fenestration-specific structural studies
IV-I fenestration engagement
Cryo-EM / MD simulation docking
Hyperexcitability model profiling
Use-dependent inhibition at 3 Hz
Frequency-response assay design
Sleep-wake target engagement studies
Cav3.1/3.3 genetic validation
Knockout/knockdown model confirmation
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